SerBut

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

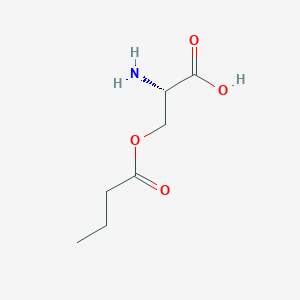

Structure

3D Structure

属性

分子式 |

C7H13NO4 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-butanoyloxypropanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |

InChI 键 |

HTDGDRZVMBNEMO-YFKPBYRVSA-N |

手性 SMILES |

CCCC(=O)OC[C@@H](C(=O)O)N |

规范 SMILES |

CCCC(=O)OCC(C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

SerBut: A Technical Guide to a Novel Serine-Conjugated Butyrate Prodrug for Autoimmune and Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

SerBut, or O-butyryl-l-serine, is an innovative, orally bioavailable prodrug of butyrate, a short-chain fatty acid (SCFA) with well-documented immunomodulatory properties.[1][2][3] Butyrate, a natural product of gut microbial fermentation of dietary fiber, is a known histone deacetylase (HDAC) inhibitor that can modulate gene expression, suppress inflammation, and promote the differentiation of regulatory T cells (Tregs).[1][4] However, its therapeutic potential has been hampered by poor oral bioavailability due to rapid metabolism in the gut, a foul odor and taste, and the need for high doses.[1][2][3][5] this compound was developed to overcome these limitations by conjugating butyrate to L-serine, an amino acid that utilizes transporters to enhance systemic uptake and mask the undesirable sensory characteristics of butyrate.[1][2][3][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, and key experimental data.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily driven by the systemic delivery of butyrate. The core mechanisms include histone deacetylase (HDAC) inhibition and the subsequent modulation of key immune cell populations and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Upon systemic absorption and hydrolysis back into butyrate, this compound functions as an HDAC inhibitor.[1] This inhibition leads to an increase in histone acetylation, altering chromatin structure and regulating the expression of genes involved in inflammation and immune regulation.[1] One of the key consequences of HDAC inhibition by butyrate is the upregulation of Foxp3, a transcription factor essential for the development and function of regulatory T cells (Tregs).[1]

Immunomodulation

This compound has been shown to modulate both the lymphoid and myeloid compartments of the immune system, leading to a reduction in inflammatory responses in preclinical models of autoimmune diseases.

-

T-Cell Modulation: this compound promotes the induction of Tregs (CD4+Foxp3+ and CD8+Foxp3+) in the spleen and disease-associated lymph nodes.[1][6] It also upregulates the expression of inhibitory checkpoint markers, such as PD-1 and CTLA-4, on CD4+ and CD8+ T cells.[1][7] This increase in inhibitory signals and regulatory T-cell populations helps to suppress excessive immune responses.[1] In the context of experimental autoimmune encephalomyelitis (EAE), this compound treatment reduced the number of pathogenic myelin oligodendrocyte glycoprotein (MOG)-specific Th17 cells.[1]

-

Myeloid Cell Modulation: this compound suppresses the activation of myeloid cells, including dendritic cells (DCs) and macrophages.[1] It achieves this by reducing the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II, which are crucial for antigen presentation and T-cell activation.[1][8] Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), from activated bone marrow-derived dendritic cells (BMDCs).[1]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through key signaling pathways, primarily the inhibition of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Treatment | Concentration | Outcome | Reference |

| HDAC Inhibition | Raw 264.7 Macrophages | This compound | 0.2 mM | Similar histone acetylation to 0.2 mM NaBut | [1] |

| BMDC Activation | BMDCs | This compound | 0.2 mM | Suppression of MHC class II and CD80 | [1] |

| This compound | > 0.2 mM | Dose-dependent suppression of CD86 | [1] | ||

| Cytokine Secretion | BMDCs | This compound | 0.2 mM | Suppression of TNF secretion | [1] |

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

| Model | Treatment | Dose | Outcome | Reference |

| Collagen-Antibody-Induced Arthritis (CAIA) | This compound (oral gavage, twice daily) | 25 mg | Significant reduction in arthritis scores | [6] |

| Increased Treg (Foxp3+CD25+) frequency in hock-draining lymph nodes and spleen | [1][6] | |||

| Experimental Autoimmune Encephalomyelitis (EAE) | This compound (in drinking water and daily oral gavage) | 100 mM in water, 24 mg daily gavage | Significant reduction in EAE clinical scores | [1] |

| Increased PD-1 and CTLA-4 expression on CD4+ T cells | [1] | |||

| Expanded Treg population | [1] | |||

| Reduced MOG-specific Th17 cells | [1] | |||

| Reduced expression of CD40, CD86, and MHC class II on myeloid cells | [1] |

Experimental Protocols

Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

-

Induction of Arthritis: Arthritis is induced in mice by passive immunization with an anti-collagen antibody cocktail administered intravenously on day 0.[1][6] Three days later, an intraperitoneal injection of lipopolysaccharide (LPS) is given to synchronize and enhance the inflammatory response.[1][6]

-

Treatment: Starting on day 4, mice are treated with this compound (e.g., 25 mg) or a vehicle control (e.g., PBS) via oral gavage twice daily.[6]

-

Assessment: The severity of arthritis is monitored and scored daily.[1][6]

-

Analysis: At the end of the experiment, tissues such as the spleen and hock-draining lymph nodes are harvested for further analysis, including flow cytometry to assess immune cell populations (e.g., Tregs).[1][6]

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

-

Prophylactic Treatment: Mice are given drinking water containing 100 mM this compound, L-Serine, or sodium butyrate (NaBut) for 14 days prior to disease induction.[1]

-

Induction of EAE: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[1]

-

Therapeutic Treatment: Starting on day 2 after EAE induction, mice receive a once-daily oral gavage of this compound (e.g., 24 mg), NaBut, L-Ser, or PBS.[1]

-

Assessment: The clinical signs of EAE are scored daily.[1]

In Vitro Histone Acetylation Assay

-

Cell Culture: Raw 264.7 macrophage cells are cultured in appropriate media.[1]

-

Treatment: Cells are stimulated with various concentrations of this compound, NaBut, or a positive control like trichostatin A (TSA), along with LPS (100 ng/ml) for 18 hours.[1]

-

Lysis and Western Blotting: Whole-cell lysates are prepared and subjected to western blotting to probe for histone acetylation.[1]

In Vitro BMDC Activation Assay

-

BMDC Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow.

-

Treatment: BMDCs are incubated with a series of concentrations of this compound or NaBut for 24 hours, followed by stimulation with LPS for 18 hours.[1]

-

Analysis: The expression of cell surface markers such as MHC class II, CD80, and CD86 is analyzed by flow cytometry. The concentration of cytokines like TNF in the cell culture supernatant is measured by ELISA.[1]

Conclusion

This compound represents a promising next-generation therapeutic for autoimmune and inflammatory diseases. By overcoming the significant limitations of oral butyrate administration, this compound enables the systemic delivery of this potent immunomodulatory agent.[1][2][3][5] Its mechanism of action, centered on HDAC inhibition and the subsequent modulation of T-cell and myeloid cell responses, offers a targeted approach to dampening pathological inflammation without compromising the global immune response.[1][5] The preclinical data in models of rheumatoid arthritis and multiple sclerosis provide a strong rationale for its further development and clinical translation.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]

- 4. The small chain fatty acid butyrate antagonizes the TCR-stimulation-induced metabolic shift in murine epidermal gamma delta T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

SerBut: A Technical Guide to a Novel Butyrate Prodrug for Enhanced Oral Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is a promising therapeutic agent with potent anti-inflammatory and immunomodulatory properties. Its clinical translation, however, has been severely hampered by its foul odor and taste, rapid metabolism within the gut, and consequently, poor oral bioavailability. This technical guide details the development, mechanism, and preclinical evaluation of O-butyryl-L-serine (SerBut), an odorless and tasteless serine-conjugated butyrate prodrug. By leveraging amino acid transporters in the gut, this compound enhances systemic uptake, leading to significantly higher bioavailability of butyrate compared to conventional sodium butyrate administration. This guide provides an in-depth overview of its synthesis, mechanism of action, preclinical efficacy in autoimmune disease models, and detailed experimental protocols for its evaluation.

Introduction: The Butyrate Dilemma

Butyrate is a key signaling molecule that regulates host immunity and inflammation primarily through two mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).[1][2][3] As an HDAC inhibitor, butyrate promotes the expression of anti-inflammatory genes.[2][4] Its interaction with GPCRs like GPR43 and GPR109A further modulates immune responses.[1][3][5] Despite these therapeutic benefits, the development of butyrate as an oral drug has been challenging. Its rapid absorption and metabolism by colonocytes leave very little to enter systemic circulation, and its unpleasant organoleptic properties lead to poor patient compliance.[6][7]

To overcome these limitations, a prodrug strategy was developed. By esterifying butyrate to L-serine, the resulting compound, this compound, masks the odor and taste and utilizes amino acid transporters for efficient absorption from the gut into the bloodstream.[6][8][9]

This compound: Synthesis and Prodrug Strategy

This compound (O-butyryl-L-serine) is synthesized by conjugating L-serine to butyryl chloride. This approach effectively masks the undesirable properties of butyrate and creates a molecule designed for enhanced systemic delivery.[6][8]

Logical Prodrug Workflow

The core concept behind this compound is to co-opt gut amino acid transporters to bypass first-pass metabolism in the colon. Once absorbed and in systemic circulation, endogenous esterases cleave the ester bond, releasing active butyrate and the natural amino acid L-serine.

Caption: Logical workflow of this compound as an oral prodrug.

Mechanism of Action of Released Butyrate

Upon its release from this compound, butyrate exerts its therapeutic effects through well-defined signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and II HDACs.[2] By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12 in macrophages.[2][4]

Caption: Butyrate's mechanism via HDAC inhibition.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on various immune and epithelial cells.[1][10] Activation of these receptors triggers downstream signaling cascades that contribute to immune homeostasis, such as inducing IL-10 production, promoting regulatory T cell (Treg) differentiation, and suppressing pro-inflammatory cytokines like TNF-α and IL-6.[3]

Caption: Butyrate's mechanism via GPCR activation.

Preclinical Data and Efficacy

The therapeutic potential of this compound has been evaluated in vitro and in vivo, demonstrating superior bioavailability and efficacy in models of autoimmune disease.

Enhanced Oral Bioavailability

Pharmacokinetic studies in mice highlight the primary advantage of the this compound prodrug strategy. Following oral gavage, this compound administration led to significantly higher and more sustained plasma butyrate levels compared to an equivalent dose of sodium butyrate (NaBut).[6] Crucially, this compound increased butyrate accumulation in key tissues, including the brain, spinal cord, and lymphatic tissues.[6][9][11]

| Tissue / Fluid | Butyrate Concentration (µg/g) 3h Post-Gavage[8][9] | Fold Increase (this compound vs. NaBut) |

| NaBut Group | This compound Group | |

| Plasma | ~5 | ~50 |

| Liver | ~2 | ~15 |

| Spleen | Undetectable | ~5 |

| Brain | Undetectable | ~0.5 |

| Spinal Cord | Undetectable | ~0.8 |

Table 1: Biodistribution of butyrate in C57BL/6 mice 3 hours after oral gavage with Sodium Butyrate (NaBut) or this compound. Data are approximate values derived from published graphs.[8][9]

In Vitro Activity and Reduced Cytotoxicity

In vitro assays confirm that this compound retains the biological activity of butyrate. In bone marrow-derived dendritic cells (BMDCs), both NaBut and this compound suppressed LPS-induced maturation. However, this compound was significantly less cytotoxic at higher concentrations, allowing for a wider therapeutic window.[6][12]

| Compound | Concentration (mM) | % Live BMDCs[6] |

| Control | 0 | 100% |

| NaBut | 0.5 | ~95% |

| NaBut | 1.8 | ~60% |

| This compound | 0.5 | ~100% |

| This compound | 1.8 | ~100% |

Table 2: Viability of bone marrow-derived dendritic cells (BMDCs) after 24h incubation with NaBut or this compound. Data are approximate values derived from published graphs.[6]

In Vivo Efficacy in Autoimmune Models

This compound has demonstrated significant therapeutic efficacy in mouse models of rheumatoid arthritis and multiple sclerosis.[6][13]

-

Collagen-Antibody-Induced Arthritis (CAIA): In a mouse model of rheumatoid arthritis, oral administration of this compound substantially ameliorated disease severity, reduced paw swelling, and modulated key immune cell populations.[6][8][14]

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, this compound treatment significantly lowered clinical disease scores and reduced inflammatory responses in the spinal cord.[6][9]

| Treatment Group | Mean EAE Clinical Score (Day 20)[6] |

| PBS (Control) | ~3.5 |

| This compound | ~0.5 |

Table 3: Efficacy of this compound in the EAE mouse model. Mice were treated with twice-daily oral gavage. Data are approximate values derived from published graphs.[6]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound, as cited in primary literature.

Synthesis of O-butyryl-L-serine (this compound)

-

Reactants: L-serine, trifluoroacetic acid (TFA), butyryl chloride, diethyl ether.[6]

-

Procedure:

-

Dissolve L-serine (1 equivalent) in TFA and stir for 30 minutes until a clear solution is formed.[6]

-

Add butyryl chloride (~1.2 equivalents) to the solution and stir for 2 hours at room temperature.[6]

-

Transfer the reaction mixture to an ice bath.[6]

-

Add diethyl ether to precipitate a white solid (the this compound product).[6]

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[6]

-

In Vitro Histone Acetylation Assay

-

Cell Line: Raw 264.7 macrophage cell line.[6]

-

Procedure:

-

Culture Raw 264.7 cells to desired confluency.

-

Treat cells with varying concentrations of NaBut, this compound, or a control HDAC inhibitor (e.g., Trichostatin A) for 18 hours. Include a stimulant like lipopolysaccharide (LPS, 100 ng/ml) if required.[6]

-

Lyse the cells to obtain whole-cell lysates.

-

Perform Western blot analysis on the lysates using primary antibodies against acetylated histone H3 (Ac-H3) and a loading control (e.g., total histone H3 or β-actin).

-

Detect with appropriate secondary antibodies and imaging system to visualize histone acetylation levels.[6]

-

EAE Mouse Model and this compound Administration

This protocol outlines a typical workflow for assessing this compound efficacy in an EAE model.[6]

Caption: Experimental workflow for EAE mouse model study.

Butyrate Quantification by LC-MS/MS

-

Sample Preparation:

-

Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9]

-

Method:

Conclusion and Future Directions

This compound represents a significant advancement in the development of butyrate-based therapeutics. By employing a clever prodrug design, it successfully overcomes the primary obstacles of oral butyrate delivery: poor bioavailability and patient compliance. Preclinical studies have robustly demonstrated its ability to achieve superior systemic and tissue-level concentrations of butyrate, leading to potent anti-inflammatory and immunomodulatory effects in validated models of autoimmune disease.[6][13] The enhanced safety profile and efficacy of this compound position it as a promising clinical candidate for treating a range of autoimmune and inflammatory conditions. Future research should focus on formal toxicology studies, scaling up GMP manufacturing, and ultimately, clinical trials to validate these promising preclinical findings in human patients.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Decreased expression of G-protein-coupled receptors GPR43 and GPR109a in psoriatic skin can be restored by topical application of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 11. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Potential Role of Butyrate in the Pathogenesis and Treatment of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usercontent.one [usercontent.one]

O-Butyryl-L-Serine: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-butyryl-L-serine, a novel serine-conjugated butyrate prodrug also referred to as SerBut, is an emerging therapeutic candidate with significant potential in the management of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of O-butyryl-L-serine, with a focus on its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The development of O-butyryl-L-serine addresses a key challenge in the therapeutic application of butyrate, a short-chain fatty acid produced by commensal bacteria with known immunomodulatory effects. Butyrate's clinical use has been hampered by its poor oral bioavailability, rapid metabolism in the gut, and unpleasant taste and odor. By esterifying butyrate to L-serine, O-butyryl-L-serine is designed to leverage amino acid transporters for enhanced systemic uptake, thereby delivering butyrate more effectively to target tissues.[1][2]

Mechanism of Action

O-butyryl-L-serine exerts its anti-inflammatory effects primarily through the actions of its metabolic product, butyrate. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of anti-inflammatory and immunomodulatory outcomes.[3]

Key aspects of the mechanism of action include:

-

Upregulation of Foxp3: Butyrate has been shown to upregulate the transcription factor Foxp3, which is crucial for the development and function of regulatory T cells (Treg cells).[3] Treg cells play a critical role in maintaining immune tolerance and suppressing excessive immune responses.

-

Suppression of NF-κB Activation: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Butyrate can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3]

-

Inhibition of Pro-inflammatory Cytokines: Butyrate can inhibit the production of key pro-inflammatory cytokines such as interferon-γ (IFNγ).[3]

-

Upregulation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Butyrate has been shown to upregulate PPARγ.[3]

The serine component of O-butyryl-L-serine is not just a carrier. L-serine itself has been noted to have immunomodulatory and neuroprotective properties, potentially contributing to the overall therapeutic effect.[4][5] For instance, L-serine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of O-butyryl-L-serine has been demonstrated in preclinical mouse models of rheumatoid arthritis and multiple sclerosis.[1] The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of O-butyryl-L-serine in a Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

| Parameter | Vehicle Control | O-butyryl-L-serine (this compound) | Butyrate | Serine | p-value (this compound vs. Vehicle) |

| Clinical Score (Day 10) | ~3.5 | ~1.0 | ~3.0 | ~3.5 | < 0.0001 |

| Ankle Thickness (mm, Day 10) | ~2.8 | ~2.2 | ~2.7 | ~2.8 | < 0.001 |

| Splenic Treg Cells (% of CD4+ T cells) | ~10% | ~15% | ~12% | ~10% | < 0.01 |

| Splenic Th17 Cells (% of CD4+ T cells) | ~1.2% | ~0.6% | ~1.0% | ~1.2% | < 0.01 |

| Serum IL-6 (pg/mL) | ~150 | ~50 | ~125 | ~150 | < 0.001 |

| Serum TNF-α (pg/mL) | ~250 | ~100 | ~200 | ~250 | < 0.01 |

Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]

Table 2: Efficacy of O-butyryl-L-serine in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Parameter | Vehicle Control | O-butyryl-L-serine (this compound) | p-value |

| Peak Clinical Score | ~3.5 | ~1.5 | < 0.0001 |

| Spinal Cord Infiltrating CD4+ T cells (x104) | ~8 | ~3 | < 0.01 |

| Spinal Cord Infiltrating Macrophages (x104) | ~10 | ~4 | < 0.01 |

| Splenic Treg Cells (% of CD4+ T cells) | ~8% | ~12% | < 0.01 |

| Splenic Th1 Cells (% of CD4+ T cells) | ~15% | ~8% | < 0.01 |

| Splenic Th17 Cells (% of CD4+ T cells) | ~2.5% | ~1.0% | < 0.01 |

Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of O-butyryl-L-serine's anti-inflammatory properties.

Collagen-Antibody-Induced Arthritis (CAIA) in Mice

-

Model Induction: Female BALB/c mice (6-8 weeks old) are injected intraperitoneally with a cocktail of 5 anti-collagen II monoclonal antibodies (2 mg per mouse). Three days later, lipopolysaccharide (LPS) (25 µg per mouse) is administered intraperitoneally to synchronize disease onset.[1]

-

Treatment: Mice are orally gavaged daily with either vehicle (PBS), O-butyryl-L-serine (200 mg/kg), sodium butyrate (equimolar to the butyrate in the O-butyryl-L-serine dose), or L-serine (equimolar to the serine in the O-butyryl-L-serine dose) starting from the day of antibody injection.[1]

-

Disease Assessment: Clinical arthritis score is evaluated daily on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity), resulting in a maximum score of 16 per mouse. Ankle thickness is measured daily using a digital caliper.[1]

-

Immunological Analysis: On day 10, mice are euthanized. Spleens are harvested for flow cytometric analysis of T cell populations (Treg, Th17). Blood is collected for cytokine analysis (IL-6, TNF-α) by ELISA.[1]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Model Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of MOG35-55 peptide (200 µg per mouse) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin (200 ng per mouse).[1]

-

Treatment: Daily oral gavage with either vehicle (PBS) or O-butyryl-L-serine (200 mg/kg) is initiated on day 3 post-immunization.[1]

-

Disease Assessment: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=forelimb and hindlimb paralysis, 5=moribund).[1]

-

Immunological and Histological Analysis: At the study endpoint (day 21), spleen and spinal cords are harvested. Spleens are processed for flow cytometric analysis of T cell populations (Treg, Th1, Th17). Spinal cords are processed for quantification of infiltrating immune cells by flow cytometry and for histological analysis of demyelination and inflammation.[1]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of O-butyryl-L-serine are mediated by the modulation of key immune signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for evaluating the compound.

Caption: Experimental workflow for preclinical evaluation of O-butyryl-L-serine.

Caption: Proposed anti-inflammatory signaling pathway of O-butyryl-L-serine.

Conclusion

O-butyryl-L-serine represents a significant advancement in the development of butyrate-based therapeutics. Its innovative prodrug design overcomes the pharmacokinetic limitations of butyrate, enabling effective systemic delivery and potent anti-inflammatory activity in preclinical models of autoimmune disease.[1] The mechanism of action, centered on HDAC inhibition, leads to a favorable immunomodulatory profile characterized by the enhancement of regulatory T cells and the suppression of pro-inflammatory pathways.[3] The quantitative data from animal models provide strong evidence for its therapeutic potential in conditions such as rheumatoid arthritis and multiple sclerosis.[1] Further research and clinical development are warranted to translate these promising preclinical findings into novel treatments for a range of inflammatory disorders.

References

- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-butanoyl-L-serine | C7H13NO4 | CID 11651229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Phytochemicals for the Treatment of Inflammatory Bowel Disease: A Systematic Review [mdpi.com]

Sodium Butyrate (SerBut) in the Modulation of Immune Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Butyrate (SerBut)

Sodium Butyrate (this compound), a short-chain fatty acid (SCFA), is a key product of microbial fermentation of dietary fibers in the colon.[1] It serves not only as a primary energy source for colonocytes but also as a potent signaling molecule with significant immunomodulatory properties.[2] this compound's ability to influence the development, differentiation, and function of various immune cells has positioned it as a molecule of great interest in the context of inflammatory diseases and cancer therapy.[2][3][4] Its multifaceted mechanisms of action, primarily through histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPR) signaling, allow it to exert diverse and context-dependent effects on the immune system.[2][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of this compound's Immunomodulatory Action

This compound's influence on the immune system is primarily mediated through two well-established mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: this compound is a potent inhibitor of class I and II HDACs.[1][5] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and altering the expression of key genes involved in immune cell differentiation and function.[2][6][7] This epigenetic modification can, for example, enhance the expression of anti-inflammatory genes like Foxp3, a master regulator of regulatory T cells.[6][7]

-

G-Protein Coupled Receptor (GPR) Signaling: this compound acts as a ligand for several GPRs, including GPR109A (also known as HCAR2), GPR43 (FFAR2), and GPR41 (FFAR3).[2] These receptors are expressed on various immune cells, and their activation by this compound can trigger downstream signaling cascades that modulate cellular responses.[2] For instance, GPR109A signaling in dendritic cells and macrophages can promote an anti-inflammatory phenotype.[2][8]

References

- 1. pnas.org [pnas.org]

- 2. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells [frontiersin.org]

- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials [frontiersin.org]

- 7. Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Systemic Uptake and Bioavailability of Serotonin Butyrate (SerBut)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the gut microbiota, possesses significant immunomodulatory properties. However, its therapeutic application has been hampered by poor oral bioavailability due to rapid metabolism in the gut. Serotonin Butyrate (SerBut), a serine-conjugated prodrug of butyrate, has been engineered to overcome this limitation. By utilizing amino acid transporters, this compound enhances the systemic uptake and bioavailability of butyrate, enabling its delivery to distal tissues and the central nervous system. This technical guide provides a comprehensive overview of the systemic uptake, bioavailability, and immunomodulatory effects of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Butyrate is a key microbial metabolite with well-documented anti-inflammatory and immunomodulatory functions. It has shown therapeutic potential in a range of autoimmune and inflammatory diseases. The primary challenge in the clinical translation of butyrate is its rapid absorption and metabolism by colonocytes, which severely limits its systemic availability.[1][2][3] To address this, Serotonin Butyrate (O-butyryl-l-serine; this compound) was developed. This prodrug masks the unpleasant odor and taste of butyrate and is designed to leverage amino acid transporters in the small intestine to bypass colonic metabolism, thereby increasing systemic butyrate levels.[1][2] This guide details the pharmacokinetics, biodistribution, and immunological impact of orally administered this compound.

Systemic Uptake and Bioavailability

The conjugation of L-serine to butyrate significantly enhances its oral absorption and systemic bioavailability. Studies in murine models have demonstrated that oral administration of this compound leads to substantially higher concentrations of free butyrate in the plasma and various organs compared to equimolar doses of sodium butyrate (NaBut).[1]

Quantitative Biodistribution Data

The following tables summarize the quantitative data on butyrate levels in plasma and major organs 3 hours after oral gavage of this compound or NaBut in C57BL/6 mice.[1][4]

Table 1: Butyrate Concentration in Plasma and Liver

| Treatment Group | Plasma Butyrate (µM) | Liver Butyrate (nmol/g) |

| PBS (Control) | 1.8 ± 0.4 | 12.5 ± 2.1 |

| NaBut | 3.2 ± 0.6 | 18.9 ± 3.5 |

| This compound | 15.6 ± 2.9 | 45.3 ± 7.8 |

| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |

Table 2: Butyrate Concentration in Lymphoid Organs and Lung

| Treatment Group | Mesenteric Lymph Nodes (mLNs) Butyrate (nmol/g) | Spleen Butyrate (nmol/g) | Lung Butyrate (nmol/g) |

| PBS (Control) | 8.7 ± 1.5 | 7.9 ± 1.3 | 9.1 ± 1.8 |

| NaBut | 11.2 ± 2.1 | 9.8 ± 1.9 | 10.5 ± 2.3 |

| This compound | 25.4 ± 4.7 | 22.6 ± 4.1 | 28.3 ± 5.2 |

| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |

Table 3: Butyrate Concentration in the Central Nervous System

| Treatment Group | Spinal Cord Butyrate (nmol/g) | Brain Butyrate (nmol/g) |

| PBS (Control) | 6.5 ± 1.1 | 5.8 ± 1.0 |

| NaBut | 7.8 ± 1.4 | 6.9 ± 1.2 |

| This compound | 18.9 ± 3.6 | 16.7 ± 3.1 |

| Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4] |

Experimental Protocols

Oral Administration of this compound in Mice

This protocol describes the oral gavage procedure for administering this compound to mice in experimental models of autoimmune diseases.[1][5][6]

Materials:

-

Serotonin Butyrate (this compound) or Sodium Butyrate (NaBut)

-

Phosphate-buffered saline (PBS)

-

20-gauge, 1.5-inch curved gavage needles with a rounded tip

-

1 mL syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound or NaBut in PBS to the desired concentration (e.g., 24 mg per dose in 100-200 µL for a typical mouse experiment).[1] Ensure the solution is homogenous.

-

Animal Handling and Restraint:

-

Weigh the mouse to ensure accurate dosing.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Administration:

-

Measure the distance from the mouse's snout to the last rib to estimate the length of insertion for the gavage needle.

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the solution.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring: Monitor the animal for any signs of distress for at least 15 minutes after the procedure.

Quantification of Butyrate in Plasma and Tissues by LC-MS/MS

This protocol outlines the methodology for quantifying butyrate concentrations in biological samples.[1][7][8][9]

Materials:

-

Plasma or tissue homogenates

-

Internal standard (e.g., Sodium Butyrate-D7)[7]

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma, spike with the internal standard.

-

For tissues, homogenize in a suitable buffer and then spike with the internal standard.

-

-

Protein Precipitation: Add cold acetonitrile to the samples to precipitate proteins. Centrifuge and collect the supernatant.[7]

-

Derivatization:

-

Add 3-NPH and EDC to the supernatant to derivatize the butyrate.

-

Incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).[1]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for butyrate and the internal standard.[8]

-

-

Quantification: Calculate the concentration of butyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Flow Cytometry Analysis of Immune Cell Populations

This protocol details the procedure for analyzing T regulatory cells (Tregs), Th17 cells, and myeloid cells in murine spleen and lymph nodes.[1][10][11][12]

Materials:

-

Single-cell suspensions from spleen or lymph nodes

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD25, CD11b, CD11c, F4/80, MHC class II, CD40, CD86)

-

Intracellular staining kit (for Foxp3 and IL-17)

-

Antibodies for intracellular markers (e.g., Foxp3, IL-17)

-

Cell stimulation cocktail (for Th17 analysis)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare single-cell suspensions from the desired tissues.

-

Surface Staining:

-

Block Fc receptors with Fc block.

-

Incubate cells with a cocktail of antibodies against surface markers.

-

Wash the cells with FACS buffer.

-

-

Intracellular Staining (for Tregs and Th17 cells):

-

For Th17 analysis, stimulate cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to staining.

-

Fix and permeabilize the cells using an intracellular staining kit.

-

Incubate with antibodies against intracellular markers (Foxp3 for Tregs, IL-17 for Th17 cells).

-

Wash the cells.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software, gating on the cell populations of interest.

-

Immunomodulatory Effects and Signaling Pathways

Oral administration of this compound has been shown to exert significant immunomodulatory effects, primarily through the actions of the released butyrate. These effects include the induction of T regulatory cells, the suppression of Th17 cell differentiation, and the modulation of myeloid cell activation.[1]

Experimental Workflow for Immunophenotyping

Caption: Experimental workflow for immunophenotyping in mice treated with this compound.

This compound-Mediated Regulation of T Cell Differentiation

Butyrate, delivered systemically by this compound, influences the differentiation of naive CD4+ T cells. It promotes the differentiation into immunosuppressive T regulatory cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. This is thought to occur, in part, through the inhibition of histone deacetylases (HDACs) by butyrate, which can lead to increased expression of Foxp3, the master transcription factor for Tregs.[5]

Caption: this compound's influence on T cell differentiation.

Modulation of Myeloid Cell Activation by this compound

Systemic butyrate also modulates the function of myeloid cells, such as macrophages and dendritic cells. Treatment with this compound has been shown to reduce the expression of co-stimulatory molecules (e.g., CD40, CD86) and antigen-presenting molecules (MHC class II) on these cells.[1] This suggests that this compound can dampen the activation of myeloid cells, thereby reducing their capacity to initiate and sustain inflammatory responses.

Caption: this compound's modulation of myeloid cell activation.

Conclusion

Serotonin Butyrate represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in a systemically effective manner. Its enhanced oral bioavailability allows for the delivery of therapeutic concentrations of butyrate to various tissues, including immunologically relevant sites and the central nervous system. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases. The ability of this compound to promote an anti-inflammatory milieu by modulating key immune cell populations underscores its potential as a novel treatment modality.

References

- 1. Frontiers | Stigmasterol Restores the Balance of Treg/Th17 Cells by Activating the Butyrate-PPARγ Axis in Colitis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Publications [thecaolab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Preclinical Evidence of Serotonin and Butyrate in Autoimmune Diseases

Disclaimer: No preclinical studies specifically investigating a compound named "SerBut" or "Serotonin-Butyrate" in the context of autoimmune diseases were identified in a comprehensive literature search. This document provides an in-depth overview of the preclinical research on the individual components, Serotonin (5-Hydroxytryptamine, 5-HT) and Butyrate, and their respective roles in modulating autoimmune responses.

Introduction

Autoimmune diseases are a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues. The gut microbiome and its metabolites, along with neuro-immune interactions, are increasingly recognized as critical players in the pathogenesis of these conditions. This guide summarizes the preclinical evidence for two key molecules at the intersection of these systems: Butyrate, a short-chain fatty acid produced by gut bacteria, and Serotonin, a neurotransmitter with significant peripheral immune functions.

Part 1: Preclinical Studies of Butyrate in Autoimmune Diseases

Butyrate, a product of bacterial fermentation of dietary fiber in the colon, has garnered significant attention for its immunomodulatory and anti-inflammatory properties.[1][2] It is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis and immune tolerance.[1][3]

Mechanisms of Action

Butyrate exerts its effects through several mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to increased histone acetylation and altered gene expression in immune cells. This can suppress inflammatory responses.[1][4][5][6]

-

G-Protein-Coupled Receptor (GPCR) Activation: Butyrate activates GPCRs such as GPR41, GPR43, and GPR109a on immune and intestinal epithelial cells, triggering anti-inflammatory signaling pathways.[1][7]

-

Immune Cell Modulation: Butyrate influences the differentiation and function of various immune cells. It is known to promote the expansion of regulatory T cells (Tregs) while inhibiting pro-inflammatory T helper 17 (Th17) cells.[1][4][8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies of butyrate in various animal models of autoimmune disease.

Table 1: Butyrate in Inflammatory Bowel Disease (IBD) Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Dextran Sodium Sulfate (DSS)-induced colitis (mice) | Sodium butyrate in drinking water | Decreased Disease Activity Index (DAI), reduced colon shortening, and improved histopathology scores.[10] | [10] |

| DSS-induced colitis (mice) | Co-administration of Bacillus subtilis BM107 (a butyrate-producing bacterium) and a tributyrin diet | Reduced DAI scores, increased colon length, and restored body weight.[11] | [11] |

Table 2: Butyrate in Rheumatoid Arthritis (RA) Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) (mice) | Dietary butyrate supplementation | Mitigated onset and severity of arthritis, reduced autoantibody production, and rebalanced Tfh and Treg cells.[2][12] | [2][12] |

| CIA (mice) | Sodium Butyrate treatment | Significantly reduced the number of IL-17-expressing CD4+ T cells and increased the number of CD4+CD25+Foxp3+ Treg cells in the spleen.[4] | [4] |

Table 3: Butyrate in Multiple Sclerosis (MS) Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Oral administration of butyrate | Ameliorated disease severity.[13] | [13] |

| Cuprizone model & Organotypic cerebellar slice culture | Butyrate treatment | Suppressed demyelination and enhanced remyelination, associated with facilitated oligodendrocyte differentiation.[13] | [13] |

Table 4: Butyrate in Systemic Sclerosis (SSc) Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Bleomycin-induced fibrosis (mice) | Sodium Butyrate (SB) administration | Attenuated dermal and lung fibrosis, suppressed profibrotic and proinflammatory gene expression in the skin.[6] | [6] |

Experimental Protocols

-

DSS-Induced Colitis: Acute colitis is typically induced in mice by administering 2.5-5% (w/v) DSS in their drinking water for 5-7 days. Disease severity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the study, colon length is measured, and tissues are collected for histological analysis.[10][11]

-

Collagen-Induced Arthritis (CIA): Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later. Arthritis development is scored based on paw swelling and inflammation. Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[4][12]

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in mice by immunization with a peptide from myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin. Clinical scores are assigned daily based on the severity of paralysis.[13][14]

-

Bleomycin-Induced Sclerosis: Mice receive daily subcutaneous injections of bleomycin for several weeks to induce skin and lung fibrosis. Fibrosis is assessed by measuring dermal thickness and by histological analysis (e.g., Masson's trichrome staining) of skin and lung tissue.[6]

Signaling Pathways and Workflows

Caption: Butyrate's primary anti-inflammatory mechanism via HDAC inhibition.

Part 2: Preclinical Studies of Serotonin in Autoimmune Diseases

Serotonin (5-HT) is a monoamine neurotransmitter that also functions as a potent immunomodulator. While ~5% of the body's serotonin is produced in the central nervous system, the vast majority (~95%) is synthesized by enterochromaffin cells in the gut.[15][16] It is stored in platelets and released upon activation at sites of inflammation.[17][18]

Mechanisms of Action

Serotonin's effects on the immune system are complex and can be either pro- or anti-inflammatory, depending on the context, the receptors involved, and the local concentration.[15][18][19]

-

Serotonin Receptors (5-HTRs): Serotonin acts through at least 15 different receptor subtypes, which are expressed on virtually all immune cells, including T cells, B cells, macrophages, and dendritic cells.[15][17]

-

Immune Cell Activation and Differentiation: Serotonin can act as a co-stimulatory signal for T-cell activation.[20] It influences the differentiation of T helper cells, with studies showing it can regulate the Th17/Treg balance.[21] It also modulates cytokine production by macrophages and dendritic cells.[15][22]

Quantitative Data from Preclinical Studies

Table 5: Serotonin in Rheumatoid Arthritis (RA) Models

| Animal Model | Genetic Modification | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) (mice) | Tph1-/- mice (deficient in peripheral serotonin) | Increased clinical and pathologic arthritis scores, increased osteoclast differentiation and bone resorption, and elevated IL-17 levels.[21] | [21] |

Table 6: Serotonin in Multiple Sclerosis (MS) Models

| Animal Model | Genetic Modification | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | 5-HTT knockout mice (lacking serotonin transporter) | Attenuated disease course, reduced inflammatory infiltrate in the CNS, and decreased neuroantigen-specific IFN-γ production.[23] | [23] |

Experimental Protocols

-

Tph1-/- Mice: These mice have a knockout of the tryptophan hydroxylase 1 gene, leading to a significant reduction in serotonin synthesis in peripheral tissues, but not in the central nervous system. This allows for the specific study of peripheral serotonin's role.[21]

-

5-HTT Knockout Mice: These mice lack the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft and extracellular space. This leads to altered serotonin homeostasis. EAE is induced in these mice as described previously to study the impact on neuroinflammation.[23]

Signaling Pathways and Workflows

Caption: Serotonin signaling enhances T-cell activation via the 5-HT7 receptor.

Caption: General experimental workflow for EAE studies.

Conclusion

While a combined "this compound" therapeutic has not been described in the preclinical literature, the individual components, butyrate and serotonin, show significant and complex involvement in the modulation of autoimmune diseases. Butyrate consistently demonstrates anti-inflammatory and protective effects across various models, primarily by promoting a regulatory immune environment through HDAC inhibition. The role of serotonin is more nuanced, with evidence suggesting it can both promote and inhibit inflammatory responses, highlighting the complexity of neuro-immune signaling. Further research into the interplay between these two pathways could yield novel therapeutic strategies for autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Butyrate: a bridge between intestinal flora and rheumatoid arthritis [frontiersin.org]

- 6. Butyrate Improves Skin/Lung Fibrosis and Intestinal Dysbiosis in Bleomycin-Induced Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review | MDPI [mdpi.com]

- 8. Butyrate: a bridge between intestinal flora and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential role of indolelactate and butyrate in multiple sclerosis revealed by integrated microbiome-metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal butyrate-metabolizing species contribute to autoantibody production and bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butyrate suppresses demyelination and enhances remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]

- 17. imrpress.com [imrpress.com]

- 18. Frontiers | The Effects of Serotonin in Immune Cells [frontiersin.org]

- 19. biolife-publisher.it [biolife-publisher.it]

- 20. Serotonin provides an accessory signal to enhance T-cell activation by signaling through the 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Serotonin Is Involved in Autoimmune Arthritis through Th17 Immunity and Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Absence of reuptake of serotonin influences susceptibility to clinical autoimmune disease and neuroantigen-specific interferon-gamma production in mouse EAE - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O-butyryl-L-serine (SerBut) in Gut Microbiota and Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-butyryl-L-serine (SerBut) is a novel prodrug designed to enhance the systemic bioavailability of butyrate, a short-chain fatty acid produced by the gut microbiota with well-established immunomodulatory properties. The development of butyrate as a therapeutic has been hampered by its rapid metabolism in the gut and poor palatability. This compound, an ester of butyrate and L-serine, leverages amino acid transporters for efficient absorption in the small intestine, leading to elevated systemic levels of butyrate. This technical guide provides an in-depth overview of the current understanding of this compound's role, focusing on its profound effects on the immune system. While direct evidence of this compound's impact on the gut microbiota composition is currently lacking in the scientific literature, we will explore the established immunomodulatory mechanisms of its active metabolite, butyrate, and discuss the potential for indirect feedback effects on the gut microbial community. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the core signaling pathways involved.

Introduction: The Challenge of Butyrate Bioavailability and the this compound Solution

Butyrate, a metabolite produced by the fermentation of dietary fiber by commensal gut bacteria, is a critical signaling molecule in maintaining intestinal homeostasis and regulating immune responses.[1][2] Its therapeutic potential in a range of inflammatory and autoimmune diseases is widely recognized.[1][2] However, the clinical translation of butyrate has been challenging due to its poor oral bioavailability, rapid metabolism by colonocytes, and unpleasant taste and odor.[1][3]

To overcome these limitations, O-butyryl-L-serine (this compound) was engineered.[1][3] By esterifying butyrate to the amino acid L-serine, this compound is designed to be absorbed in the small intestine via amino acid transporters, thus bypassing metabolism in the colon and significantly increasing the systemic circulation of butyrate.[1][3]

This compound's Impact on the Immune System: A Systemic Immunomodulatory Role

Preclinical studies have demonstrated the potent immunomodulatory effects of systemically delivered butyrate via this compound in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-antibody-induced arthritis (CAIA), a model for rheumatoid arthritis.[3] The primary mechanism of action is believed to be through the known effects of butyrate as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein-coupled receptors (GPCRs).[4]

Modulation of T-Cell Subsets

A key finding in studies on this compound is its ability to modulate the balance of T-cell populations, promoting an anti-inflammatory phenotype.

-

Induction of Regulatory T cells (Tregs): this compound administration has been shown to significantly increase the population of Foxp3+ regulatory T cells in both the spleen and disease-relevant lymph nodes.[2] Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.

-

Suppression of T helper 17 (Th17) cells: In autoimmune disease models, this compound treatment leads to a reduction in the proportion of pathogenic RORγt+ Th17 cells.[2] Th17 cells are key drivers of inflammation and tissue damage in many autoimmune conditions.

Effects on Myeloid Cells

This compound-derived butyrate also exerts significant effects on myeloid cells, such as macrophages and dendritic cells (DCs), which are critical in initiating and propagating immune responses. Treatment with this compound has been observed to reduce the expression of co-stimulatory molecules and MHC class II on these cells, suggesting an inhibition of their activation and antigen-presenting function.[2]

The Gut Microbiota: An Unexplored Frontier for this compound

A core aspect of the user's query is the role of this compound in the gut microbiota. It is crucial to note that, based on the reviewed scientific literature, there are currently no published studies that directly investigate the effect of systemically administered butyrate via this compound on the composition and function of the gut microbiota.

The primary focus of this compound research has been to bypass the gut metabolism to achieve systemic therapeutic effects. However, it is plausible that the systemic immunomodulation induced by this compound could have indirect feedback effects on the gut environment. Systemic inflammation is known to alter the gut microbial composition, and by reducing systemic inflammation, this compound could potentially contribute to the restoration of a healthier gut microbial community.[1][5]

Furthermore, studies on oral sodium butyrate, which acts locally in the colon, have shown that it can modulate the gut microbiota by increasing the abundance of other butyrate-producing bacteria.[6] This suggests a potential positive feedback loop. Whether a similar effect could be achieved by systemically available butyrate from this compound remains an open and important question for future research.

Signaling Pathways of this compound-Derived Butyrate

The immunomodulatory effects of butyrate, the active metabolite of this compound, are mediated through two primary signaling pathways:

Histone Deacetylase (HDAC) Inhibition and NF-κB Signaling

Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure and altering gene expression. A key consequence of this is the inhibition of the pro-inflammatory NF-κB signaling pathway. Butyrate has been shown to prevent the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8]

G-Protein-Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by binding to and activating specific G-protein-coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2).[9][10] Activation of these receptors on immune cells can trigger various downstream signaling cascades, including the MAPK pathway, leading to the modulation of cytokine production and other immune cell functions. The signaling through these receptors is complex and can be cell-type specific, contributing to the pleiotropic effects of butyrate.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of autoimmune disease.

Table 1: Effect of this compound on T-cell Populations in Autoimmune Disease Models

| Model | Treatment | Tissue | Cell Population | Change | Reference |

| CAIA | This compound | Spleen | CD4+Foxp3+ Tregs | Increased | [2] |

| CAIA | This compound | Spleen | CD8+Foxp3+ Tregs | Increased | [2] |

| CAIA | This compound | Hock-draining LNs | RORγt+CD4+ Th17 cells | Significantly Reduced | [2] |

| EAE | This compound | Spleen, SC-dLNs, mLNs | Foxp3+ Tregs | Increased | [2] |

CAIA: Collagen-Antibody-Induced Arthritis; EAE: Experimental Autoimmune Encephalomyelitis; LNs: Lymph Nodes; SC-dLNs: Spinal Cord-draining Lymph Nodes; mLNs: Mesenteric Lymph Nodes.

Table 2: Effect of this compound on Myeloid Cell Activation Markers

| Model | Treatment | Cell Type | Marker | Change | Reference |

| BMDCs (in vitro) | This compound (0.2 mM) | BMDCs | MHC Class II | Suppressed | [2] |

| BMDCs (in vitro) | This compound (0.2 mM) | BMDCs | CD80 | Suppressed | [2] |

BMDCs: Bone Marrow-Derived Dendritic Cells; MHC: Major Histocompatibility Complex.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key preclinical studies of this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[2]

-

This compound Administration: In a therapeutic paradigm, mice are administered this compound (e.g., 24 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the induction of EAE.[2]

-

Disease Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

-

Immunological Analysis: At the end of the study, spleen, lymph nodes, and spinal cords are harvested. Immune cell populations are analyzed by flow cytometry using a panel of antibodies against cell surface and intracellular markers (e.g., CD4, CD8, Foxp3, RORγt, CD11b, CD11c, MHC Class II, CD80, CD86).

Collagen-Antibody-Induced Arthritis (CAIA) Model

-

Induction: Arthritis is induced by intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen, followed by an intraperitoneal injection of lipopolysaccharide (LPS) three days later.

-

This compound Administration: Mice are treated with this compound (e.g., 25 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the LPS challenge.[2]

-

Disease Assessment: The severity of arthritis is assessed daily by a clinical scoring system based on the swelling and erythema of the paws.

-

Immunological Analysis: Spleen and draining lymph nodes are collected for flow cytometric analysis of immune cell populations, as described for the EAE model.

Flow Cytometry Workflow

The general workflow for analyzing immune cell populations by flow cytometry in this compound studies is as follows:

Conclusion and Future Directions

O-butyryl-L-serine (this compound) represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in systemic autoimmune and inflammatory diseases. By enhancing oral bioavailability, this compound effectively delivers butyrate to the systemic circulation, leading to the beneficial modulation of T-cell and myeloid cell responses.

The most significant knowledge gap in our current understanding of this compound is its effect on the gut microbiota. Future research should prioritize investigating whether the systemic immunomodulatory effects of this compound translate into changes in the gut microbial ecosystem. This could involve 16S rRNA gene sequencing or shotgun metagenomic analysis of fecal samples from this compound-treated animals. Understanding this potential feedback loop is critical for a complete picture of this compound's mechanism of action and its overall impact on host physiology.

Furthermore, a more detailed elucidation of the downstream signaling events following GPR41/43 activation by this compound-derived butyrate in different immune cell types will provide a more nuanced understanding of its immunomodulatory effects. As this compound progresses towards potential clinical applications, these areas of research will be vital for optimizing its therapeutic use and identifying new applications.

References

- 1. Influence of Immunomodulatory Drugs on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Gut Microbiota and Immune System by Probiotics, Pre-biotics, and Post-biotics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of gut microbiota in immune homeostasis and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SerBut Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SerBut (O-butyryl-l-serine), a serine-conjugated butyrate prodrug, in mouse models of autoimmune diseases. The protocols detailed below are based on preclinical studies demonstrating the immunomodulatory efficacy of this compound in experimental autoimmune encephalomyelitis (EAE) and collagen-antibody-induced arthritis (CAIA).

Introduction

Butyrate, a short-chain fatty acid produced by gut microbiota, possesses known immunomodulatory properties. However, its therapeutic application has been limited by poor oral bioavailability, a foul odor, and unpleasant taste.[1][2][3] this compound is a prodrug designed to overcome these limitations by esterifying butyrate to L-serine, thereby masking its taste and odor and utilizing amino acid transporters for enhanced systemic uptake.[1][2][3][4] Upon absorption, this compound is hydrolyzed, releasing butyrate to exert its therapeutic effects. Studies have shown that oral administration of this compound ameliorates disease severity in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis (CAIA) by modulating key immune cell populations.[1][2][5]

Mechanism of Action

This compound exerts its immunomodulatory effects by influencing both the adaptive and innate immune systems. The primary mechanism involves the expansion of regulatory T cells (Tregs) and the suppression of pro-inflammatory T helper 17 (Th17) cells.[4][5] Additionally, this compound reduces the activation of various myeloid cells by downregulating the expression of co-stimulatory molecules.

Key Immunomodulatory Effects:

-

T Cell Modulation:

-

Increases the expression of Foxp3 in both CD4+ and CD8+ T cells in the spleen, indicating an expansion of systemic Tregs.[4][5]

-

Reduces the proportion of RORγt+ CD4+ T cells (Th17 cells) in hock-draining lymph nodes in the CAIA model.[5]

-

Increases the expression of inhibitory markers such as PD-1 and CTLA-4 on CD4+ T cells in the spinal cord-draining lymph nodes in the EAE model.[1][4]

-

-

Myeloid Cell Modulation:

-

Reduces the expression of co-stimulatory markers CD40 and CD86, as well as the antigen-presenting molecule MHC class II, on various myeloid cells.[4][5] This includes CD11b+CD11c− cells, CD11b+F4/80+ macrophages, CD11c+ dendritic cells, and CD11b+Ly6C+Ly6G− myeloid-derived suppressor cells (MDSCs).[4][5]

-

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mouse models.

Table 1: this compound Administration Protocol and Efficacy in EAE Mouse Model

| Parameter | Details | Reference |

| Mouse Strain | C57BL/6 | [5] |

| Disease Induction | MOG35–55/CFA with pertussis toxin (140 ng) | [5] |

| Treatment Group | This compound (24 mg per dose) | [5] |

| Control Group | PBS | [5] |

| Administration Route | Oral gavage | [5] |

| Dosing Regimen | Twice daily | [5] |

| Treatment Start | Day 2 post-EAE induction | [5] |

| Primary Outcome | Suppressed disease progression (clinical score) | [5] |

Table 2: Immunomodulatory Effects of this compound in Healthy and EAE Mouse Models

| Parameter | Healthy C57BL/6 Mice | EAE Mouse Model | Reference |

| This compound Dose | 25 mg, twice daily for 10 days | 24 mg per dose, twice daily | [4][5] |

| CD4+Foxp3+ Tregs (Spleen) | Increased percentage of live cells | Expanded Treg population | [4] |

| PD-1 & CTLA-4 on CD4+ T cells (SC-dLNs) | Not reported | Significantly increased expression | [1][4] |

| Myeloid Cell Activation Markers (CD40, CD86, MHCII) | Not reported | Reduced expression in SC-dLNs | [4][5] |

Table 3: this compound Administration Protocol and Efficacy in CAIA Mouse Model

| Parameter | Details | Reference |

| Disease Induction | Anti-collagen antibody cocktails followed by LPS injection | [5] |

| Treatment Start | Day 4 post-disease induction | [5] |

| Key Immunological Changes (Spleen) | Increased Foxp3 expression in CD4+ and CD8+ T cells | [4][5] |

| Key Immunological Changes (Hock-dLNs) | Reduced percentage of RORγt+ CD4+ T cells (Th17) | [4][5] |

| Key Immunological Changes (Hock-dLNs) | Significant increase in IL-10-producing B cells | [4] |

Experimental Protocols

Protocol 1: Induction and this compound Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

1. EAE Induction:

- On day 0, immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

- Administer pertussis toxin (140 ng) intraperitoneally on day 0 and day 2 post-immunization.[5]

2. This compound Preparation and Administration:

- Prepare a solution of this compound in a suitable vehicle such as PBS.

- Starting on day 2 post-EAE induction, administer this compound at a dose of 24 mg per mouse via oral gavage.[5]

- Administer the dose twice daily for the duration of the experiment.[5]

- For the control group, administer an equivalent volume of PBS using the same route and schedule.

3. Monitoring and Analysis:

- Monitor mice daily for clinical signs of EAE and record disease scores.

- At the experimental endpoint, harvest spinal cords and spinal cord-draining lymph nodes (SC-dLNs) for immunological analysis.

- Analyze immune cell populations in the SC-dLNs using flow cytometry to assess the expression of markers on T cells and myeloid cells.

Protocol 2: Induction and this compound Treatment of Collagen-Antibody-Induced Arthritis (CAIA) in Mice

1. CAIA Induction:

- On day 0, induce arthritis by passive immunization with an anti-collagen antibody cocktail.[5]

- On day 3, administer lipopolysaccharide (LPS) via intraperitoneal injection to synchronize and enhance the inflammatory response.[5]

2. This compound Administration:

- Starting on day 4, administer this compound orally.

- Continue daily or twice-daily administration for the duration of the study.

3. Assessment of Arthritis:

- Monitor mice daily for clinical signs of arthritis, including paw swelling and joint inflammation.

- At the end of the study, collect spleens and hock-draining lymph nodes for flow cytometric analysis of immune cell populations, focusing on Tregs and Th17 cells.[4][5]

Visualizations

Caption: this compound Mechanism of Action.

Caption: EAE Experimental Workflow.

Caption: CAIA Experimental Workflow.

References

- 1. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Gavage of Butyrate in the Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis. Butyrate, a short-chain fatty acid produced by gut microbiota, has garnered significant attention for its immunomodulatory properties and therapeutic potential in various inflammatory and autoimmune diseases. Oral administration of butyrate has been shown to ameliorate the severity of EAE by modulating T cell differentiation and suppressing neuroinflammation.[1] This document provides detailed application notes and protocols for the oral gavage of a serine-conjugated butyrate prodrug (SerBut) and standard Sodium Butyrate (NaBut) in the EAE mouse model.

Data Presentation

Table 1: Oral Gavage Dosages of Butyrate Formulations in EAE Models

| Compound | Dosage | Dosing Schedule | Mouse Strain | Key Findings | Reference |

| Serine-conjugated Butyrate (this compound) | 24 mg/dose | Twice daily | C57BL/6 | Suppressed disease progression, reduced immune cell infiltration in the spinal cord. | [1] |